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molecular formula C6H5BrClNO2S B8761986 3-bromo-2-chloro-5-methanesulfonylpyridine

3-bromo-2-chloro-5-methanesulfonylpyridine

Cat. No. B8761986
M. Wt: 270.53 g/mol
InChI Key: GBIKYUYDNTZYDS-UHFFFAOYSA-N
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Patent
US08642629B2

Procedure details

A stirred solution of sodium sulfite (4.80 g, 38.1 mmol) and sodium bicarbonate (6.10 g, 72.6 mmol) in water (100 mL) was cooled to 15° C., and 5-bromo-6-chloropyridine-3-sulfonyl chloride (10.00 g, 34.4 mmol) was added. After being stirred at 15° C. for 3 hours and then at room temperature overnight under a nitrogen atmosphere, the mixture was heated to 40° C., and a solution of 2-chloroacetic acid (3.80 g, 40.2 mmol) and sodium hydroxide (1.90 g. 47.5 mmol) in water (20 mL) was added. The resulting mixture was stirred at reflux for 48 hours and then cooled to room temperature. The precipitated product was collected by filtration, washed with water (50 mL) and purified by column chromatography (gradient elution with 15-20% ethyl acetate in petroleum ether) to afford 3-bromo-2-chloro-5-methanesulfonyl-pyridine (1.80 g, 6.65 mmol) as a white solid. A solution of 2-chloroacetic acid (1.90 g, 20.1 mmol) and sodium hydroxide (0.80 g, 20.0 mmol) in water (10 mL) was added to the filtrate. The mixture was heated at reflux overnight, and then evaporated to remove most of the water (about 100 mL). The residue was cooled to room temperature, and then extracted with dichloromethane (80 mL×3). The combined organic layers were dried over sodium sulfate and concentrated in vacuo. The residue was purified by flash column chromatography (gradient elution with 15-20% ethyl acetate in petroleum ether) to afford another batch of 3-bromo-2-chloro-5-methanesulfonyl-pyridine (1.30 g, 4.8 mmol, yield of two batches 35.5%) as a white solid (reference: U.S. Pat. No. 5,424,481).
Quantity
4.8 g
Type
reactant
Reaction Step One
Quantity
6.1 g
Type
reactant
Reaction Step One
Name
Quantity
100 mL
Type
solvent
Reaction Step One
Quantity
10 g
Type
reactant
Reaction Step Two
Quantity
3.8 g
Type
reactant
Reaction Step Three
Quantity
1.9 g
Type
reactant
Reaction Step Three
Name
Quantity
20 mL
Type
solvent
Reaction Step Three

Identifiers

REACTION_CXSMILES
S([O-])([O-])=O.[Na+].[Na+].C(=O)(O)[O-].[Na+].[Br:12][C:13]1[CH:14]=[C:15]([S:20](Cl)(=[O:22])=[O:21])[CH:16]=[N:17][C:18]=1[Cl:19].Cl[CH2:25]C(O)=O.[OH-].[Na+]>O>[Br:12][C:13]1[C:18]([Cl:19])=[N:17][CH:16]=[C:15]([S:20]([CH3:25])(=[O:22])=[O:21])[CH:14]=1 |f:0.1.2,3.4,7.8|

Inputs

Step One
Name
Quantity
4.8 g
Type
reactant
Smiles
S(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
6.1 g
Type
reactant
Smiles
C([O-])(O)=O.[Na+]
Name
Quantity
100 mL
Type
solvent
Smiles
O
Step Two
Name
Quantity
10 g
Type
reactant
Smiles
BrC=1C=C(C=NC1Cl)S(=O)(=O)Cl
Step Three
Name
Quantity
3.8 g
Type
reactant
Smiles
ClCC(=O)O
Name
Quantity
1.9 g
Type
reactant
Smiles
[OH-].[Na+]
Name
Quantity
20 mL
Type
solvent
Smiles
O

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
15 °C
Stirring
Type
CUSTOM
Details
After being stirred at 15° C. for 3 hours
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
at room temperature overnight under a nitrogen atmosphere, the mixture was heated to 40° C.
Duration
8 (± 8) h
STIRRING
Type
STIRRING
Details
The resulting mixture was stirred
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 48 hours
Duration
48 h
TEMPERATURE
Type
TEMPERATURE
Details
cooled to room temperature
FILTRATION
Type
FILTRATION
Details
The precipitated product was collected by filtration
WASH
Type
WASH
Details
washed with water (50 mL)
CUSTOM
Type
CUSTOM
Details
purified by column chromatography (gradient elution with 15-20% ethyl acetate in petroleum ether)

Outcomes

Product
Details
Reaction Time
3 h
Name
Type
product
Smiles
BrC=1C(=NC=C(C1)S(=O)(=O)C)Cl
Measurements
Type Value Analysis
AMOUNT: AMOUNT 6.65 mmol
AMOUNT: MASS 1.8 g
YIELD: CALCULATEDPERCENTYIELD 19.3%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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